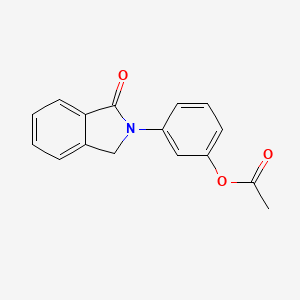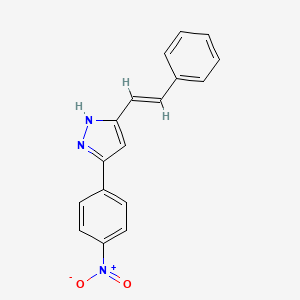![molecular formula C18H21N5O2 B5641479 N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide](/img/structure/B5641479.png)
N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar quinoxaline derivatives involves multi-step chemical reactions, starting from simple precursors to achieve the final complex structure. For instance, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and related quinoxaline compounds involves the reaction of specific quinoline diones with primary amines, leading to a series of carboxylic acids and their subsequent amide derivatives. These processes highlight the intricate steps required to synthesize complex molecules, including N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide (Deady et al., 2003).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied, revealing intricate details about their geometric parameters, conformation, and intermolecular interactions. For instance, N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides exhibit specific geometric parameters and intermolecular hydrogen bonding, crucial for understanding the molecular structure of related compounds (Köysal et al., 2005).
Chemical Reactions and Properties
Quinoxaline derivatives undergo various chemical reactions, contributing to their diverse chemical properties. These reactions include cyclocondensation, N-alkylation, and interactions with different reagents, leading to the synthesis of novel quinoxaline derivatives with potential antioxidant, antimicrobial, and antifungal activities. The diverse reactivity of these compounds highlights their chemical versatility and potential for further modification and application (Sheikhi-Mohammareh et al., 2023).
properties
IUPAC Name |
N-[2-methoxy-1-(2-methylpyrazol-3-yl)ethyl]-2,3-dimethylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-11-12(2)21-15-9-13(5-6-14(15)20-11)18(24)22-16(10-25-4)17-7-8-19-23(17)3/h5-9,16H,10H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRIEVOXOMAOEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)NC(COC)C3=CC=NN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}phenol](/img/structure/B5641401.png)
![1-methyl-4-({3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)piperazine](/img/structure/B5641411.png)
![N-[3-(acetylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5641412.png)

![4-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl methoxyacetate](/img/structure/B5641438.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(4-methoxybenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5641443.png)
![N-ethyl-5-[(3-phenyl-1-piperazinyl)carbonyl]-2-pyrimidinamine hydrochloride](/img/structure/B5641451.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5641461.png)
![2-{[(3-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5641462.png)


![methyl 4-{[(5-amino-6-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate](/img/structure/B5641481.png)
![N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-2-(dimethylamino)-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5641488.png)
![7-[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5641493.png)